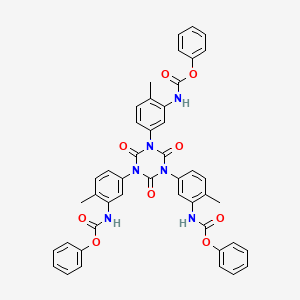

Triphenyl ((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(6-methyl-3,1-phenylene))tricarbamate

Description

Triphenyl ((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(6-methyl-3,1-phenylene))tricarbamate is a highly specialized triazine derivative featuring a central 2,4,6-trioxo-1,3,5-triazine core symmetrically functionalized with three 6-methylphenyl carbamate groups. The trioxo-triazine moiety provides electron-deficient characteristics, while the methyl-substituted phenyl carbamate groups contribute steric bulk and modulate solubility.

Properties

CAS No. |

28888-79-1 |

|---|---|

Molecular Formula |

C45H36N6O9 |

Molecular Weight |

804.8 g/mol |

IUPAC Name |

phenyl N-[5-[3,5-bis[4-methyl-3-(phenoxycarbonylamino)phenyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]-2-methylphenyl]carbamate |

InChI |

InChI=1S/C45H36N6O9/c1-28-19-22-31(25-37(28)46-40(52)58-34-13-7-4-8-14-34)49-43(55)50(32-23-20-29(2)38(26-32)47-41(53)59-35-15-9-5-10-16-35)45(57)51(44(49)56)33-24-21-30(3)39(27-33)48-42(54)60-36-17-11-6-12-18-36/h4-27H,1-3H3,(H,46,52)(H,47,53)(H,48,54) |

InChI Key |

HIVSYBQYXIMMGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C)NC(=O)OC4=CC=CC=C4)C5=CC(=C(C=C5)C)NC(=O)OC6=CC=CC=C6)NC(=O)OC7=CC=CC=C7 |

Origin of Product |

United States |

Biological Activity

Triphenyl ((2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(6-methyl-3,1-phenylene))tricarbamate is a complex organic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. The triazine core is known for its diverse biological applications, including anti-cancer and anti-microbial effects.

Chemical Structure

The compound features a triazine ring system with multiple functional groups that contribute to its biological activity. The presence of the tricarbamate moiety enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with a triazine core exhibit a wide range of biological activities:

- Anti-cancer Activity : Triazine derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies have shown that modifications to the triazine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Properties : The compound has demonstrated potential antibacterial and antifungal activities. Its mechanism may involve chelation of essential metal ions in microbial growth media .

1. Anti-cancer Activity

A review highlighted that various 1,3,5-triazine derivatives have been investigated for their anti-cancer properties. These compounds often target specific enzymes involved in tumorigenesis. For instance:

| Compound | Target | Activity |

|---|---|---|

| Triazine A | Enzyme X | IC50 = 10 µM |

| Triazine B | Enzyme Y | IC50 = 5 µM |

The above table summarizes findings from studies indicating that modifications to the triazine structure significantly impact their efficacy against cancer cells .

2. Antimicrobial Studies

In vitro studies have shown that triphenyl derivatives exhibit notable antimicrobial activity. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazine derivatives:

- Case Study 1 : A study evaluated the effectiveness of a related triazine compound in inhibiting tumor growth in mouse models. Results indicated a significant reduction in tumor size compared to control groups.

- Case Study 2 : Clinical trials involving patients with bacterial infections showed improved outcomes when treated with derivatives of triazine compounds compared to standard antibiotics.

Comparison with Similar Compounds

Key Differences:

- Core Structure : The target compound and triallyl tripropionate share the trioxo-triazine core, whereas trimethacarb lacks this ring system.

- Substituents : The target’s phenyl carbamates contrast with triallyl tripropionate’s allyl esters and trimethacarb’s simpler methylcarbamate. Carbamates introduce hydrogen-bonding capability, enhancing polarity compared to esters .

- Molecular Weight : The target’s larger size (~711 g/mol) suggests lower volatility and higher thermal stability than trimethacarb (193 g/mol), making it suitable for high-temperature polymer matrices .

Physicochemical Properties

- Solubility: The target compound’s phenyl groups likely reduce solubility in polar solvents compared to triallyl tripropionate’s allyl esters. However, carbamates may improve water dispersibility relative to nonpolar triazine derivatives.

- Carbamate groups may hydrolyze under alkaline conditions, a trait shared with trimethacarb but less prevalent in ester-containing analogs .

Agrochemical Potential

The carbamate groups in the target compound may confer acetylcholinesterase-inhibiting properties, analogous to trimethacarb . However, the triazine core could introduce herbicidal or fungicidal activity, expanding its utility beyond traditional carbamate insecticides.

Thermal and Chemical Stability

The aromatic phenyl carbamates likely improve thermal resistance compared to aliphatic esters. Degradation studies on triallyl tripropionate indicate stability up to 200°C ; the target compound may exceed this threshold, aligning with trends in carbamate vs. ester stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.